![molecular formula C12H15NO B1593709 Cyclohexyl 2-pyridyl ketone CAS No. 6602-64-8](/img/structure/B1593709.png)
Cyclohexyl 2-pyridyl ketone
Overview
Description
Cyclohexyl 2-pyridyl ketone is a chemical compound with the CAS Number: 6602-64-8 . It has a molecular weight of 189.26 and its IUPAC name is cyclohexyl (2-pyridinyl)methanone . It appears as a golden oil .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 2-pyridyl ketone is represented by the linear formula C12H15NO . The InChI Code for this compound is 1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 .Physical And Chemical Properties Analysis
Cyclohexyl 2-pyridyl ketone is a golden oil . It has a molecular weight of 189.26 and its linear formula is C12H15NO .Scientific Research Applications
Complex Formation
- Co(II) and Co(III) complexes of di-2-pyridyl ketone N(4)-cyclohexyl thiosemicarbazone have been synthesized and characterized. These complexes were structurally determined through single crystal X-ray diffraction studies and other spectroscopic methods (Suni, Kurup, & Nethaji, 2007).
Chemical Reactions and Interactions
- A study on the photocyclisation of 2-pyridyl phenyl ketone revealed various photoreaction paths, influenced by the hydrogen-bonding ability of the solvent. This research highlights the photochemical properties of 2-pyridyl ketones (Bortolus, Elisei, Favaro, Monti, & Ortica, 1996).
Catalytic Applications
- Ruthenium(II)-catalysed functionalization of C-H bonds via a six-membered cyclometallate was achieved, demonstrating the potential of aryl 2-pyridyl ketones in arene sp2 C-H bond activation/functionalisation (Li, Darcel, & Dixneuf, 2014).
Organic Synthesis
- A novel method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow has been reported. This method is applicable to a variety of esters and has been used in the synthesis of bioactive molecules and ligands for asymmetric catalysis (Sun et al., 2020).
Molecular Structures and Properties
- The isolation of a stable hemiaminal product from 4-cyclohexyl-3-thiosemicarbazide and di-2-pyridyl ketone was achieved, offering insights into the structural and spectral characteristics of such compounds (Suni, Kurup, & Nethaji, 2005).
Magnetic and Optical Properties
- Research on a dicubane-type complex involving cyanate ligand and di-2-pyridyl ketone revealed ferromagnetic interactions, contributing to the understanding of magnetic properties in molecular structures (Barandika et al., 2001).
Safety And Hazards
Safety data for Cyclohexyl 2-pyridyl ketone suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
cyclohexyl(pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDKOCOTFKBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358850 | |
Record name | cyclohexyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(pyridin-2-yl)methanone | |
CAS RN |
6602-64-8 | |
Record name | Methanone, cyclohexyl-2-pyridinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cyclohexyl(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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